2-Chlorobutyryl chloride
Overview
Description
2-Chlorobutyryl chloride is an organic compound with the molecular formula C4H6Cl2O. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Mechanism of Action
Target of Action
The primary target of 2-Chlorobutyryl chloride is the cellulosic fibers in cotton. It acts as a bleach activator, enhancing the bleaching process by generating highly reactive peracid in situ .
Mode of Action
This compound interacts with its targets by facilitating oxidation at lower temperatures and reduced time compared to conventional peroxide bleaching . This compound is an aliphatic acyl chloride and is extremely reactive, making it an effective acylating agent .
Biochemical Pathways
The presence of this compound in the bleaching bath leads to the generation of highly reactive peracid, which facilitates the oxidation process .
Result of Action
The action of this compound results in enhanced bleaching of cellulosic fibers. The compound allows for bleaching at lower temperatures and reduced time, leading to decreased energy consumption and reduced fabric damage . The bleaching performance of this compound provides a comparable whiteness index and water absorbency with a higher degree of polymerization at significantly lower temperatures compared to conventional peroxide bleaching .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature of the bleaching bath can affect the compound’s effectiveness. Lower temperatures are favorable when this compound is present, as it allows for efficient bleaching with less energy consumption .
Biochemical Analysis
Biochemical Properties
It is known to participate in various biochemical reactions due to its acid halide nature . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that chloride ions play crucial roles in bodily and cellular functions . It can be hypothesized that 2-Chlorobutyryl chloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is classified as a Dangerous Good for transport and may be subject to additional shipping charges . This suggests that it may have stability and degradation issues that could affect its long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that acetyl groups are key substances in the metabolism of food molecules and in many other biological pathways .
Transport and Distribution
It is known that chloride ions play a crucial role in various physiological processes .
Subcellular Localization
It is known that the localization of proteins in different cellular compartments plays a key role in functional annotation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobutyryl chloride can be synthesized through the chlorination of butyric acid. One common method involves the reaction of butyric acid with thionyl chloride, which results in the formation of this compound and sulfur dioxide as a byproduct . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous reactors to maintain a steady production rate. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobutyryl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine or alcohol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chlorobutyric acid and hydrochloric acid.
Reduction: It can be reduced to 2-chlorobutanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Lithium aluminum hydride is used as a reducing agent, and the reaction is carried out under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are substituted amides, esters, or thioesters.
Hydrolysis: The major products are 2-chlorobutyric acid and hydrochloric acid.
Reduction: The major product is 2-chlorobutanol.
Scientific Research Applications
2-Chlorobutyryl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used to modify biomolecules for research purposes, such as the synthesis of enzyme inhibitors.
Medicine: It is used in the preparation of active pharmaceutical ingredients.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
2-Chlorobutyryl chloride is similar to other acyl chlorides, such as butyryl chloride and acetyl chloride. it is unique due to the presence of the chlorine atom at the second position of the butyryl group. This structural difference imparts distinct reactivity and chemical properties.
Similar Compounds
Butyryl chloride: An acyl chloride with the formula C4H7ClO, used in organic synthesis.
Acetyl chloride: An acyl chloride with the formula C2H3ClO, used in the synthesis of acetyl derivatives.
Propionyl chloride: An acyl chloride with the formula C3H5ClO, used in the synthesis of propionyl derivatives.
Properties
IUPAC Name |
2-chlorobutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQJVAOMYWTLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997573 | |
Record name | 2-Chlorobutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7623-11-2 | |
Record name | Butanoyl chloride, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chlorobutyryl chloride in the synthesis of 2-aminobutanamide?
A1: this compound serves as a crucial intermediate in the synthesis of 2-aminobutanamide. The process begins with 2-chlorobutyric acid, which undergoes chlorination using thionyl chloride (SOCl2) and a catalyst like phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5). This reaction yields this compound. Subsequently, this compound reacts with ammonia gas (NH3) in an alcohol solvent through an ammonolysis reaction to produce the desired 2-aminobutanamide. [, ]
Q2: What are the advantages of the described synthetic route using this compound for 2-aminobutanamide production?
A2: The research highlights several advantages of this synthetic approach:
- High Yield: The overall yield of 2-aminobutanamide using this method can reach up to 80%. [, ]
- Process Simplicity: The reaction pathway is straightforward, involving well-established chemical transformations. [, ]
- Cost-Effectiveness: The readily available starting materials and relatively mild reaction conditions contribute to the cost-effectiveness of this synthesis. [, ]
- Environmental Considerations: The process is considered environmentally friendly due to its high yield and the use of relatively benign reagents. [, ]
- Scalability: The simplicity and robustness of the process make it suitable for potential industrial-scale production of 2-aminobutanamide. [, ]
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